(S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride

Chiral Building Block Enantioselective Synthesis Medicinal Chemistry

(S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride (CAS 1392219-29-2) is a single-enantiomer chroman-4-amine building block featuring a trifluoromethyl group at the 7-position and an amine group at the 4-position of the chroman ring, supplied as the hydrochloride salt. The chroman-4-amine scaffold is recognized as a key intermediate for Bradykinin B1 receptor antagonists and other bioactive molecules.

Molecular Formula C10H11ClF3NO
Molecular Weight 253.65 g/mol
Cat. No. B15066609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride
Molecular FormulaC10H11ClF3NO
Molecular Weight253.65 g/mol
Structural Identifiers
SMILESC1COC2=C(C1N)C=CC(=C2)C(F)(F)F.Cl
InChIInChI=1S/C10H10F3NO.ClH/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6;/h1-2,5,8H,3-4,14H2;1H/t8-;/m0./s1
InChIKeyXHGVNIMNZBUBRZ-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride: Chiral Chromanamine Procurement Guide


(S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride (CAS 1392219-29-2) is a single-enantiomer chroman-4-amine building block featuring a trifluoromethyl group at the 7-position and an amine group at the 4-position of the chroman ring, supplied as the hydrochloride salt . The chroman-4-amine scaffold is recognized as a key intermediate for Bradykinin B1 receptor antagonists and other bioactive molecules [1]. The combination of (S)-stereochemistry, 7-CF3 substitution, and salt form distinguishes this compound from its racemate, (R)-enantiomer, and positional isomers, which are not interchangeable in stereospecific synthesis or target engagement .

Why (S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride Cannot Be Substituted with Racemic or Positional Isomers


Substituting (S)-7-(trifluoromethyl)chroman-4-amine hydrochloride with the racemic mixture, the (R)-enantiomer, or a positional isomer (6-CF3 or 8-CF3) introduces uncontrolled variables that compromise stereochemical fidelity, physicochemical properties, and downstream biological activity. The trifluoromethyl group position dictates electronic distribution and lipophilicity [1], while the (S) configuration at the 4-position governs chiral recognition in enzyme binding pockets and receptor interactions [2]. Procurement of the precisely specified stereoisomer and regioisomer is therefore mandatory for reproducible synthesis of diastereomerically pure lead compounds.

(S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride: Quantitative Differentiation Evidence


Enantiomeric Purity: (S) vs (R)-7-(Trifluoromethyl)chroman-4-amine

The target compound (CAS 1392219-29-2) is supplied as the single (S)-enantiomer hydrochloride salt with specified purity ≥98% . The (R)-enantiomer (CAS 1213657-96-5) is a separate chemical entity available under distinct catalog numbers . In chroman-4-amine derived Bradykinin B1 antagonists, the (S) configuration at the 4-position is essential for target binding; epimerization or use of the (R)-enantiomer results in loss of antagonist activity [1]. Substitution with the racemate (CAS 704208-25-3) introduces 50% inactive enantiomer, reducing effective molar activity by half.

Chiral Building Block Enantioselective Synthesis Medicinal Chemistry

Regioisomeric Differentiation: 7-CF3 vs 6-CF3 and 8-CF3 Chroman-4-amines

The 7-CF3 substitution on the chroman ring confers distinct computed physicochemical properties compared to 6-CF3 and 8-CF3 regioisomers. The target compound (free base) has a predicted LogP of 3.188 and polar surface area (PSA) of 35.25 Ų [1]. The 8-CF3 regioisomer (CAS 890839-70-0, free base) shows a different LogD7.4 of approximately 2.1 , reflecting altered lipophilicity that affects membrane permeability and pharmacokinetic profile. In chroman-based TRPV1 antagonists (e.g., CA3059483A1), the 7-CF3 position was specifically selected for optimal antagonist activity [2].

Regioisomer Structure-Activity Relationship Lipophilicity

Salt Form Advantage: Hydrochloride vs Free Base for Handling and Formulation

The hydrochloride salt (CAS 1392219-29-2, MW 253.65) offers practical advantages over the free base (CAS 1140496-05-4, MW 217.19) . The hydrochloride form provides increased aqueous solubility and improved solid-state stability, making it preferable for solution-phase chemistry and formulation studies . The free base form has limited water solubility (calculated 0.74 g/L for the (R)-enantiomer analog at 25°C) , whereas the hydrochloride salt is fully dissociable in aqueous media, facilitating direct use in biological assays without additional solubilization steps.

Salt Form Solubility Solid-State Stability

Purity and Quality Control: Batch-to-Batch Consistency for Reproducible Research

Multiple vendors supply (S)-7-(trifluoromethyl)chroman-4-amine hydrochloride at specified purity levels of 95% to ≥98% with accompanying analytical documentation . Bidepharm provides batch-specific QC data including NMR, HPLC, and GC for the racemic hydrochloride (CAS 191608-40-9) ; similar documentation is available for the (S)-enantiomer upon request . This level of analytical characterization is essential for generating reproducible structure-activity relationship (SAR) data, as impurities or stereochemical contaminants can confound biological assay results.

Quality Control Batch Reproducibility Analytical Certification

Patent-Validated Scaffold: 7-CF3 Chroman-4-amine in TRPV1 and Bradykinin B1 Antagonist Programs

The 7-trifluoromethyl chroman-4-amine scaffold has been specifically claimed in pharmaceutical patents. Mochida Pharmaceutical's CA3059483A1 discloses an I-type crystal of (E)-2-(7-trifluoromethyl chromane-4-ylidene)acetamide with excellent TRPV1 antagonistic activity, highlighting the 7-CF3 substitution pattern as critical for potency and solid-state stability [1]. Separately, Amgen's diaminochroman carboxamide series features chiral chroman-4-amine as the core scaffold for potent Bradykinin B1 receptor antagonism (compound 38: human B1 IC50 in low nanomolar range, with in vivo efficacy in rabbit inflammatory pain models) [2]. These patents demonstrate that the 7-CF3-(S)-chroman-4-amine scaffold is a validated starting point for developing clinical candidates targeting pain and inflammation.

TRPV1 Antagonist Bradykinin B1 Pain Therapeutics

(S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride: Evidence-Backed Application Scenarios


Stereospecific Synthesis of Bradykinin B1 Receptor Antagonists for Pain Research

The (S)-7-(trifluoromethyl)chroman-4-amine core serves as the chiral amine building block for diaminochroman carboxamides, a validated series of non-peptide Bradykinin B1 antagonists [1]. The (S) stereochemistry at the 4-position is required for receptor binding; use of the racemate or (R)-enantiomer abolishes antagonist activity. Procurement of the enantiopure (S)-hydrochloride ensures that downstream amide coupling or sulfonylation reactions yield diastereomerically pure products without chiral separation steps.

Development of TRPV1 Antagonists Utilizing the 7-CF3 Chromane Pharmacophore

Patent CA3059483A1 demonstrates that the 7-trifluoromethyl chromane-4-ylidene scaffold produces potent TRPV1 antagonists with excellent solid-state stability [2]. (S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride is the logical starting material for synthesizing the 4-amine intermediate required in this chemotype. The 7-CF3 substitution is specifically claimed for its contribution to target potency and pharmacokinetic profile.

Chiral Building Block for Enantioselective Medicinal Chemistry Libraries

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, appearing in programs targeting Sirtuin 2 (SIRT2), acetylcholinesterase, and potassium channels [3]. The (S)-7-CF3 variant combines the chiral amine handle with the electron-withdrawing and lipophilic trifluoromethyl group, enabling systematic exploration of structure-activity relationships across multiple target classes. The hydrochloride salt form allows direct use in parallel synthesis and high-throughput screening workflows without additional solubilization.

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